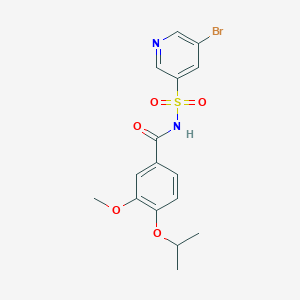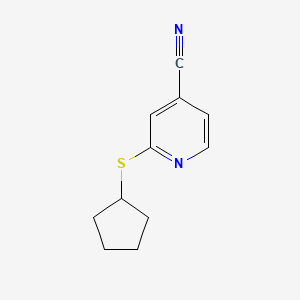
N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide is a chemical compound with the molecular formula C20H20BrN2O5S. It is a potent inhibitor of the protein kinase B-Raf, which is involved in the regulation of cell growth and proliferation. The compound has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide involves the inhibition of B-Raf, which is a critical component of the MAPK/ERK signaling pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival, and it is frequently dysregulated in cancer. By inhibiting B-Raf, N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide can block the downstream signaling events that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to have anti-inflammatory effects and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of B-Raf, which makes it a valuable tool for studying the MAPK/ERK signaling pathway and its role in cancer. However, the compound also has some limitations, including its relatively low solubility and stability in aqueous solutions.
Orientations Futures
There are several future directions for research on N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide. One area of research is the development of more potent and selective inhibitors of B-Raf that can overcome the limitations of N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases, such as autoimmune disorders and inflammatory diseases. Finally, further studies are needed to elucidate the compound's mechanism of action and its effects on other signaling pathways and cellular processes.
Méthodes De Synthèse
The synthesis of N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide involves several steps, including the preparation of intermediate compounds and the coupling of the final product. The synthesis method has been described in detail in several scientific publications, and it involves the use of various reagents and solvents.
Applications De Recherche Scientifique
N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide has been extensively studied for its potential therapeutic applications in the treatment of cancer. It has been shown to be a potent inhibitor of B-Raf, which is a key oncogenic driver in several types of cancer. The compound has been tested in preclinical models of cancer, and it has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O5S/c1-10(2)24-14-5-4-11(6-15(14)23-3)16(20)19-25(21,22)13-7-12(17)8-18-9-13/h4-10H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQICXPVQKTYLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NS(=O)(=O)C2=CC(=CN=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-3-yl)sulfonyl-3-methoxy-4-propan-2-yloxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-hydroxyphenyl)methyl]-3-(1H-indol-3-yl)-N-methylpropanamide](/img/structure/B7572700.png)
![N-[(4-ethylphenyl)methyl]-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide](/img/structure/B7572702.png)

![5-[1-[(5-Methylpyrazin-2-yl)methyl]piperidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B7572712.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7572714.png)
![2-[4-Fluoro-2-(trifluoromethylsulfonyl)anilino]acetamide](/img/structure/B7572740.png)


![1-[2-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572755.png)
![6-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7572766.png)

![N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-2-(2,4-dimethylphenyl)-1,3-thiazole-5-carboxamide](/img/structure/B7572772.png)
![1-[2-(2,4-Dichloro-5-fluorophenyl)morpholin-4-yl]propan-1-one](/img/structure/B7572789.png)
